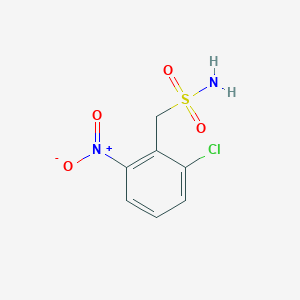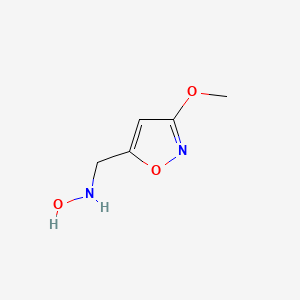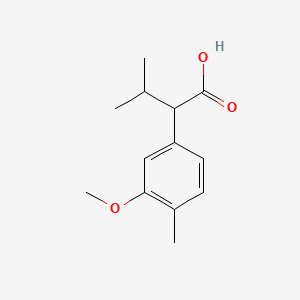
7-Bromo-3,3,6-trimethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3,3,6-trimethylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position and three methyl groups at the 3rd and 6th positions of the indoline ring. Indole derivatives are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,3,6-trimethylindoline typically involves the bromination of 3,3,6-trimethylindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3,3,6-trimethylindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 3,3,6-trimethylindoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted indoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include indole derivatives with functional groups like aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major product is 3,3,6-trimethylindoline.
Applications De Recherche Scientifique
7-Bromo-3,3,6-trimethylindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-3,3,6-trimethylindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the indoline ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3-Trimethylindolenine: Another indole derivative with similar structural features but without the bromine atom.
5-Bromo-3,3,6-trimethylindoline: A positional isomer with the bromine atom at the 5th position.
3,3,6-Trimethylindoline: The parent compound without the bromine atom.
Uniqueness
7-Bromo-3,3,6-trimethylindoline is unique due to the presence of the bromine atom at the 7th position, which imparts distinct reactivity and biological properties. This compound’s specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
7-bromo-3,3,6-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14BrN/c1-7-4-5-8-10(9(7)12)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |
Clé InChI |
OVEXENHZCZLMGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(CN2)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)




![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)

![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)




![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
